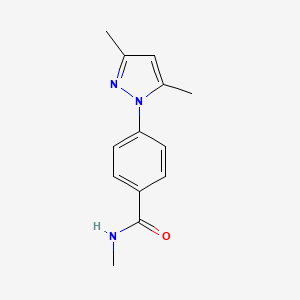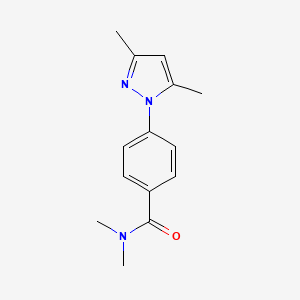![molecular formula C17H21N3O B7535203 [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPM is a small molecule that has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth and metastasis, and protect neurons from damage. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to have antibacterial and antifungal properties. In addition, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified for specific applications. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and as a new class of antibiotics. Further research is also needed to optimize the synthesis method of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone and develop more efficient and cost-effective methods for its production. Overall, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has significant potential as a therapeutic agent and warrants further investigation in scientific research.
Métodos De Síntesis
The synthesis of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone involves a series of chemical reactions that start with the reaction of 3,5-dimethylpyrazole with 4-bromobenzaldehyde to form 4-(3,5-dimethylpyrazol-1-yl)benzaldehyde. This intermediate is then reacted with piperidine and paraformaldehyde to form the final product, [4-(3,5-dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone. The synthesis method has been optimized to produce high yields of pure [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-12-14(2)20(18-13)16-8-6-15(7-9-16)17(21)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSARHUKJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)


![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)